Introduction: Situating BPDP in the Landscape of Modern Chemical Additives
Introduction: Situating BPDP in the Landscape of Modern Chemical Additives
An In-depth Technical Guide to p-tert-Butylphenyl Diphenyl Phosphate (BPDP)
p-tert-Butylphenyl diphenyl phosphate (BPDP) is a prominent member of the organophosphate ester (OPE) family, a class of compounds that has become indispensable in modern material science. Identified by its primary CAS number 56803-37-3, BPDP is a multifunctional additive, prized for its dual role as a highly effective flame retardant and a versatile plasticizer.[1][2][3] Its primary application is in enhancing the safety and performance of a wide array of polymers, from the rigid plastics in electronic casings to the flexible materials in automotive interiors.[1] This guide provides a comprehensive technical overview of BPDP, grounded in established scientific principles and field-proven insights, to support researchers, scientists, and development professionals in its application and study.
Chemical Identity and Molecular Architecture
A precise understanding of a compound's structure is fundamental to comprehending its function and interactions. BPDP is an aryl phosphate, characterized by a central phosphate core bonded to two phenyl groups and one p-tert-butylphenyl group.
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IUPAC Name: (4-tert-butylphenyl) diphenyl phosphate[4]
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Common Synonyms: p-t-butylphenyl diphenyl phosphate, BPDP, Butylated triphenyl phosphate[5][6][7]
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CAS Number: 56803-37-3 (primary isomer); commercial products are often mixtures and may be referenced under CAS 68937-40-6 (Phenol, isobutylenated, phosphate).[8][9]
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Molecular Formula: C₂₂H₂₃O₄P[2]
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Molecular Weight: 382.39 g/mol [2]
The presence of the bulky, non-polar tert-butyl group is a key structural feature. This group influences the compound's physical properties, such as its viscosity and solubility, and plays a role in its compatibility with various polymer matrices. From an application standpoint, it is crucial to recognize that commercial grades of BPDP are often not pure substances but rather complex reaction masses. These mixtures typically contain triphenyl phosphate (TPP), bis(t-butylphenyl) phenyl phosphate, and tris(t-butylphenyl) phosphate, which explains the variability in physical properties reported in technical literature.[9][10]
Caption: Molecular structure of p-tert-Butylphenyl diphenyl phosphate.
Physicochemical Properties
The physical characteristics of BPDP dictate its processing conditions, performance, and environmental behavior. The data below represents typical values, which can vary based on the specific composition of commercial products.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid or low-melting solid | [5][6] |
| Boiling Point | 245-260°C; 190°C at 0.2 mmHg | [5][11][12] |
| Density | 1.180 g/cm³ at 25°C | [5] |
| Flash Point | 224°C | [5] |
| Pour Point / Melting Point | -25°C to -21°C | [5][12] |
| Vapor Pressure | 7.8 x 10⁻⁵ Pa at 20°C | [12] |
| Water Solubility | <0.1 g/100 mL (practically insoluble) | [5] |
| Viscosity | 53 - 63.6 cP at 25°C | [5][9] |
The low water solubility and low vapor pressure are critical properties. Low volatility minimizes its release during high-temperature processing of polymers, while its hydrophobic nature ensures it remains within the polymer matrix, contributing to its durability and permanence.[13]
Synthesis Pathway: A Standard Industrial Protocol
The industrial synthesis of BPDP is typically a multi-step process designed for high yield and purity. A common and efficient method involves the catalyzed reaction of phosphorus oxychloride (POCl₃) with the corresponding phenols.
Step-by-Step Synthesis Methodology:
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Catalyst Preparation: A Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃), is charged into a reactor with a portion of the phosphorus oxychloride under an inert atmosphere. This initial step is critical for activating the phosphorus center for subsequent nucleophilic attack.
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First Esterification (Butylation): A solution of p-tert-butylphenol in the remaining phosphorus oxychloride is added dropwise to the heated catalyst mixture.[14] The reaction is maintained under controlled temperature (≤ 110°C) to form an intermediate, p-tert-butylphenyl phosphorodichloridate. This gradual addition is a key process control parameter to manage the exothermic reaction and prevent the formation of unwanted byproducts.
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Second Esterification (Phenylation): After the initial reaction is complete, phenol is added to the reaction mixture. The temperature is then carefully ramped up (≤ 160°C) to complete the esterification, replacing the remaining chlorine atoms with phenoxy groups.[14]
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Purification: The crude product is cooled and then purified. This involves washing steps to remove the catalyst and any unreacted starting materials, followed by vacuum distillation or desolvation to yield the final product.[14]
This graded temperature approach ensures selective and complete reaction, reflecting an authoritative and field-proven methodology for producing aryl phosphates.
Mechanism of Action as a Flame Retardant
BPDP's efficacy as a flame retardant stems from its ability to disrupt the combustion cycle in both the gas phase and the condensed (solid) phase. This dual-mode action is a hallmark of phosphorus-based flame retardants and is the scientific basis for their widespread use.[1][15][16]
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Gas Phase Action (Flame Inhibition): Upon exposure to the high heat of a fire, BPDP decomposes to release phosphorus-containing radical species (e.g., PO•, HPO•). These radicals are highly effective at scavenging the key chain-propagating radicals of combustion, namely hydrogen (H•) and hydroxyl (OH•) radicals.[16] By terminating these chain reactions, the flame chemistry is interrupted, the flame is quenched, and the spread of fire is suppressed.[1]
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Condensed Phase Action (Char Formation): In the solid polymer, thermal decomposition of BPDP also produces phosphoric and polyphosphoric acids. These act as catalysts, promoting the dehydration and cross-linking of the polymer chains.[15] This process results in the formation of a stable, insulating layer of char on the material's surface.[1][3] This char layer serves as a physical barrier, shielding the underlying polymer from heat and oxygen, thereby reducing the rate of pyrolysis and the release of flammable gases.[3]
Caption: Dual flame retardant mechanism of p-tert-Butylphenyl diphenyl phosphate.
Core Applications and Workflow
The dual functionality of BPDP as both a flame retardant and a plasticizer makes it a highly efficient additive in polymer formulation.[1][3]
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Flame Retardant Plasticizer: In polymers like PVC, cellulose resins, and synthetic rubbers, BPDP imparts flexibility while simultaneously providing fire resistance.
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Engineering Plastics: Its high thermal stability allows it to be used in engineering plastics such as PC/ABS (polycarbonate/acrylonitrile butadiene styrene) and PPO (polyphenylene oxide) alloys, which are common in electronics and automotive components.
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Other Uses: It also finds application as an additive in lubricants, hydraulic fluids, and coatings to improve their fire resistance and thermal stability.[17]
Workflow: Incorporation into a Polymer Matrix
The process of incorporating BPDP into a polymer is a standard melt compounding workflow, designed to ensure homogeneous dispersion.
Caption: Workflow for incorporating BPDP into a polymer via melt compounding.
Toxicological Profile and Environmental Considerations
As with any widely used chemical, the environmental fate and toxicological profile of BPDP are of significant interest.
Human Health:
Organophosphate esters as a class have been studied for potential neurotoxicity and endocrine-disrupting effects.[] Studies have detected BPDP in human samples, indicating general population exposure. Some in-vitro research suggests it can inhibit certain enzymes and bind to liver microsomes, highlighting its toxicological potential. However, comprehensive human toxicity data remains limited.[12] Standard industrial hygiene practices, including the use of personal protective equipment, are essential to minimize occupational exposure.[10][19]
Environmental Fate:
BPDP is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard H410).[10] Its low water solubility means that if released into the environment, it will primarily partition to sediment and soil.
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Biodegradation: Studies have shown that BPDP can be biodegraded by microorganisms in sediment and water.[17][20] The rate of degradation is dependent on environmental conditions and microbial populations, with higher rates observed in ecosystems with previous exposure to anthropogenic chemicals.[17][20]
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Degradation Products: The microbial degradation of BPDP proceeds via the cleavage of its ester bonds, resulting in the formation of phenol, tert-butylphenol, and diphenyl phosphate as primary breakdown products.[17][20]
Caption: Simplified environmental degradation pathway of BPDP.
Due to its potential environmental risks, it is imperative to prevent its release into drains and waterways and to dispose of it as approved chemical waste.[9][10]
Conclusion
p-tert-Butylphenyl diphenyl phosphate is a high-performance additive that plays a critical role in enhancing the safety and utility of countless polymer-based products. Its value is derived from a unique combination of properties: excellent flame retardancy via dual-phase action, effective plasticization, and high thermal stability. A thorough understanding of its chemical structure, synthesis, and mechanisms of action, as presented in this guide, is essential for its effective and responsible application. As research continues, particularly in the areas of environmental toxicology and the development of next-generation sustainable additives, a deep technical knowledge of benchmark materials like BPDP will remain foundational for innovation in the field.
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